L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine is a peptide compound composed of seven amino acids: threonine, phenylalanine, serine, lysine, leucine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield, essential for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for therapeutic potential in diseases where peptide-based drugs are effective.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine: A peptide with a unique sequence and properties.
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosyl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with additional amino acids, used in similar research applications
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its shorter length compared to other peptides makes it easier to synthesize and study, providing valuable insights into peptide behavior and function.
Properties
CAS No. |
817622-52-9 |
---|---|
Molecular Formula |
C37H55N7O10 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N7O10/c1-21(2)17-27(33(49)43-29(37(53)54)19-24-12-14-25(47)15-13-24)41-32(48)26(11-7-8-16-38)40-35(51)30(20-45)44-34(50)28(18-23-9-5-4-6-10-23)42-36(52)31(39)22(3)46/h4-6,9-10,12-15,21-22,26-31,45-47H,7-8,11,16-20,38-39H2,1-3H3,(H,40,51)(H,41,48)(H,42,52)(H,43,49)(H,44,50)(H,53,54)/t22-,26+,27+,28+,29+,30+,31+/m1/s1 |
InChI Key |
LYAIDUBYOUYSFF-DPFYJSDBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.